N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Catalog No.
S2937647
CAS No.
1208789-75-6
M.F
C18H13N3O4
M. Wt
335.319
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenylox...

CAS Number

1208789-75-6

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide

Molecular Formula

C18H13N3O4

Molecular Weight

335.319

InChI

InChI=1S/C18H13N3O4/c22-17(18-20-11-16(24-18)12-5-2-1-3-6-12)19-10-13-9-15(25-21-13)14-7-4-8-23-14/h1-9,11H,10H2,(H,19,22)

InChI Key

GUVRRDHAXRNUAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4

Solubility

not available
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, also known as FIPI, is a small molecule inhibitor that has been shown to have potential therapeutic implications in various fields of research and industry. This paper will provide an overview of the definition and background of FIPI, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, is a small molecule inhibitor that was discovered in 2008 by a group of researchers at the University of California, San Diego. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a dual inhibitor of phospholipase D (PLD) activity, which is an enzyme that plays a key role in numerous cellular processes. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has been shown to be a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has a molecular weight of 371.41 g/mol, a melting point of 114-115°C, and a molecular formula of C21H16N2O3. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a white powder that is insoluble in water and soluble in DMSO (dimethyl sulfoxide) and ethanol. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is stable under normal storage conditions, but may degrade in the presence of light and moisture.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is synthesized using a two-step procedure that involves the reaction of 5-phenyloxazole-2-carboxylic acid with 5-amino-3-(furan-2-yl)isoxazole in the presence of EDC/HOBT as coupling reagents. The resulting intermediate is then reacted with paraformaldehyde in the presence of sodium cyanoborohydride to yield N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide. The purity of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is typically determined using HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is typically analyzed using HPLC and NMR spectroscopy. HPLC is used to determine the purity of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, while NMR spectroscopy is used to confirm the structure and identity of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has been shown to be a potent inhibitor of PLD activity in vitro and in vivo. PLD is an enzyme that plays a key role in numerous cellular processes, including membrane trafficking, cytoskeletal organization, and cell signaling. By inhibiting PLD activity, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has been shown to have potential therapeutic implications in various diseases, including cancer, inflammation, and infectious diseases.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has been shown to be nontoxic at concentrations up to 10 µM in various cell lines and in mice. However, higher concentrations of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide may lead to cellular toxicity and apoptosis.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has been shown to have potential therapeutic implications in various diseases, including cancer, inflammation, and infectious diseases. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has also been used as a tool to study the role of PLD in various cellular processes.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is still in the preclinical stage of development, and further studies are needed to evaluate its safety and efficacy in vivo. Several studies have shown that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has potential therapeutic implications in various diseases, but more research is needed to determine its full therapeutic potential.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has potential implications in various fields of research and industry, including cancer, inflammation, and infectious diseases. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide may also have potential implications in drug discovery and as a tool for studying the role of PLD in various cellular processes.
One of the limitations of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is its potential toxicity at higher concentrations. Further studies are needed to evaluate its safety and efficacy in vivo. Future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide include evaluating its therapeutic potential in various diseases, identifying potential drug targets for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, and developing more potent and selective PLD inhibitors.
1. Developing more potent and selective PLD inhibitors
2. Evaluating the therapeutic potential of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide in various diseases
3. Identifying potential drug targets for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
4. Developing new synthetic methods for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
5. Studying the pharmacokinetics of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide in vivo
6. Studying the role of PLD in various cellular processes using N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide as a tool
7. Investigating the mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
8. Developing new analytical methods for analyzing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
9. Investigating the structure-activity relationship of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
10. Evaluating the potential of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide as a drug delivery agent

XLogP3

2.3

Dates

Modify: 2023-08-17

Explore Compound Types